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Compound of Interest |

Compound Name: 3-Hydroxyquinolin-2(1h)-One
CAS No.: 26386-86-7
Cat. No.: B1207217
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxyquinolin-2(1H)-one and its related analogs. Due to the limited availability of a
complete, publicly accessible, and assigned spectroscopic dataset for 3-Hydroxyquinolin-
2(1H)-one, this document presents data from closely related compounds to serve as a valuable
reference for researchers. The guide covers Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS),
including detailed experimental protocols and expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
Below are representative *H and 3C NMR data for 4-hydroxy-2(1H)-quinolone, a structurally
similar compound, which can provide insights into the expected chemical shifts for 3-
Hydroxyquinolin-2(1H)-one.
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Disclaimer: The following NMR data is for 4-hydroxy-2(1H)-quinolone and is provided for
illustrative purposes due to the absence of a complete, assigned dataset for 3-
Hydroxyquinolin-2(1H)-one.

'H NMR Data of a Representative Analog: 4-Hydroxy-
2(1H)-quinolone

The *H NMR spectrum of a quinolinone derivative provides information on the number of
different types of protons and their neighboring environments.

Assignment (for 4-

Chemical Shift (6) ppm Multiplicity .
hydroxy-2(1H)-quinolone)

11.91 S NH

8.17 d Ar-H

7.97 d Ar-H

7.68 t Ar-H

7.61 t Ar-H

7.36 t Ar-H

6.12 S C3-H

Solvent: DMSO-ds, Frequency: 400 MHz[1]

3C NMR Data of a Representative Analog: 4-Hydroxy-
2(1H)-quinolone

The 13C NMR spectrum reveals the number of unique carbon atoms in the molecule.
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Assignment (for 4-hydroxy-2(1H)-
Chemical Shift (5) ppm g ( ydroxy-2(1H)

quinolone)
177.3 C=0
141.2 Ar-C
140.7 Ar-C
132.8 Ar-CH
124.9 Ar-CH
122.2 Ar-CH
118.0 Ar-C
116.5 Ar-CH
109.1 =CH

Solvent: DMSO-ds[2][3]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:[2][4]

» Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs).

e Transfer: Transfer the solution to a 5 mm NMR tube.

« Filtration: If suspended particles are present, filter the solution through a pipette with a glass
wool plug into the NMR tube to ensure sample homogeneity.

H NMR Acquisition:[5]
e Spectrometer: 400 MHz or higher field NMR spectrometer.
e Pulse Program: Standard single-pulse experiment.

e Acquisition Parameters:
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o Number of scans: 16-64 (depending on sample concentration).
o Relaxation delay (d1): 1-5 seconds.

o Acquisition time (aq): 2-4 seconds.

e Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak (e.g., DMSO-ds at 2.50 ppm).

13C NMR Acquisition:[6][7]

e Spectrometer: 100 MHz or higher.

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

e Acquisition Parameters:
o Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
o Relaxation delay (d1): 2-5 seconds.

» Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the solvent peak (e.g., DMSO-de at 39.52 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

FT-IR Spectral Data of a Representative Analog: 4-
Hydroxy-1-methyl-2(1H)-quinolone
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Assignment (for 4-

Wavenumber (cm~?) Intensity hydroxy-1-methyl-2(1H)-
quinolone)

3400-3200 Broad, Strong O-H stretch

~3100 Medium Aromatic C-H stretch

~1650 Strong C=0 stretch (amide)

1600-1450 Medium-Strong C=C stretch (aromatic)

~1350 Medium C-N stretch

~1200 Medium C-O stretch

Sample Preparation: KBr pellet[8]

Experimental Protocol for FT-IR Spectroscopy

KBr Pellet Method:[9][10]

e Grinding: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an

agate mortar and pestle until a fine, homogeneous powder is obtained.

o Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic

press to form a transparent or translucent pellet.

e Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire

the spectrum, typically in the range of 4000-400 cm~1.

Attenuated Total Reflectance (ATR) Method:[10][11][12]

» Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

o Pressure Application: Apply pressure to ensure good contact between the sample and the

crystal.

e Analysis: Acquire the spectrum directly.
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
For 3-Hydroxyquinolin-2(1H)-one (CoH7NO3), the expected exact mass is approximately
161.0477 g/mol .

Expected Fragmentation Pattern

In Electron lonization (El) mass spectrometry, the molecular ion peak (M*’) at m/z = 161 would
be expected. Common fragmentation pathways for quinolinone structures may involve:

e Loss of CO: A characteristic fragmentation for lactam structures, leading to a fragment ion at
m/z = 133.

e Loss of H20: From the hydroxyl group, resulting in a fragment at m/z = 143.

o Retro-Diels-Alder (RDA) reaction: Cleavage of the heterocyclic ring.

Experimental Protocol for Mass Spectrometry

Electron lonization (El) Mass Spectrometry:[13][14][15]

Sample Introduction: Introduce a small amount of the volatile sample into the ion source,
typically via a direct insertion probe or after separation by gas chromatography (GC).

lonization: Bombard the sample molecules with a beam of high-energy electrons (typically 70
eV) to generate a molecular ion and various fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer
(e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
newly synthesized compound.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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